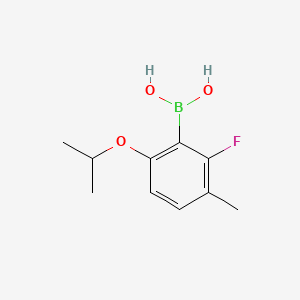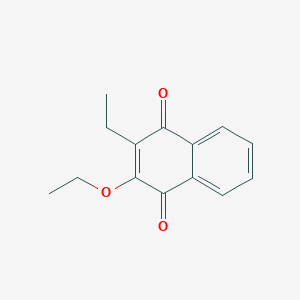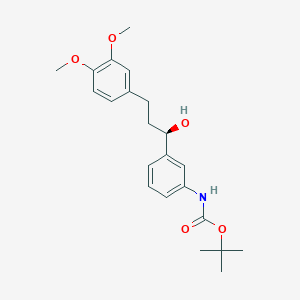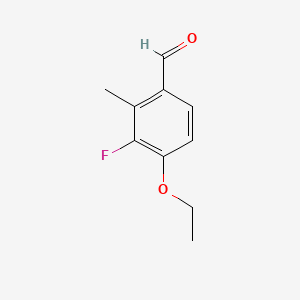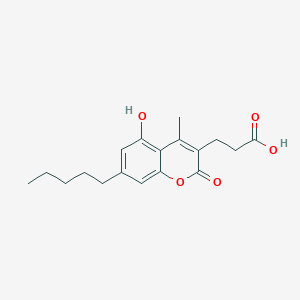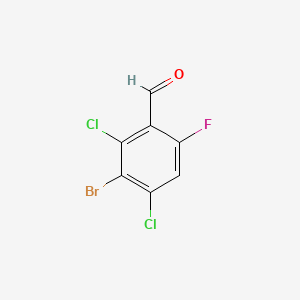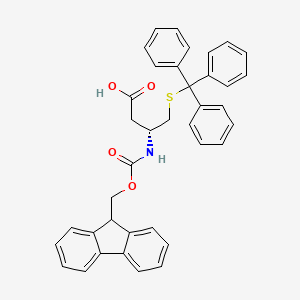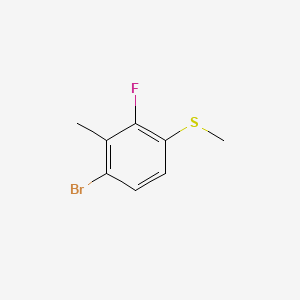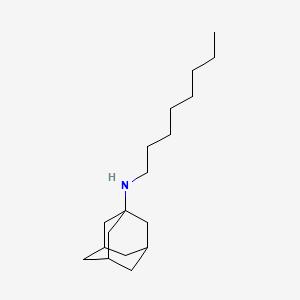
N-octyladamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-octyladamantan-1-amine is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-octyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with octylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or toluene. The process may also involve the use of reducing agents to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-octyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or imines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, oxides, hydroxylamines, and various substituted adamantane compounds .
Applications De Recherche Scientifique
N-octyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and unique structure make it a valuable tool in studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of N-octyladamantan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. In medicinal applications, this compound derivatives may inhibit viral replication or induce apoptosis in cancer cells by targeting specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-adamantylamine: Similar structure but lacks the octyl group, resulting in different chemical properties and applications.
N-methyladamantan-1-amine: Features a methyl group instead of an octyl group, leading to variations in reactivity and biological activity.
N-ethyladamantan-1-amine: Contains an ethyl group, offering different solubility and stability characteristics.
Uniqueness
N-octyladamantan-1-amine stands out due to its unique combination of the adamantane core and the octyl group. This structure imparts enhanced lipophilicity, stability, and potential for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
33211-90-4 |
|---|---|
Formule moléculaire |
C18H33N |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
N-octyladamantan-1-amine |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-19-18-12-15-9-16(13-18)11-17(10-15)14-18/h15-17,19H,2-14H2,1H3 |
Clé InChI |
FZAIZZSFCIYGIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


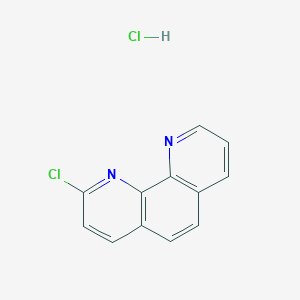
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
